2-(Dimethylamino)quinoline-3-carbaldehyde
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Overview
Description
2-(Dimethylamino)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)quinoline-3-carbaldehyde typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to assemble the quinoline ring . Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde instead of glycerol .
Industrial Production Methods
the compound is generally produced in research laboratories for specific scientific applications .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-methanol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(Dimethylamino)quinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe in spectroscopic analyses.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)quinoline-3-carbaldehyde involves its interaction with various molecular targets. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the activity of enzymes and receptors. The quinoline ring system can intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinoline
- 4-Dimethylaminoquinoline
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness
2-(Dimethylamino)quinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group at the 2-position and the aldehyde group at the 3-position allows for unique reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(dimethylamino)quinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12-10(8-15)7-9-5-3-4-6-11(9)13-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRLBHNGTPRGJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360091 |
Source
|
Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728035-61-8 |
Source
|
Record name | 2-(dimethylamino)quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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